molecular formula C18H25N3O B7629787 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B7629787
M. Wt: 299.4 g/mol
InChI Key: ZTHMQQRWDZQMDI-UHFFFAOYSA-N
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Description

1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as JNJ-31020028 and is a potent inhibitor of the TRPV1 receptor, which is involved in pain sensation. In

Mechanism of Action

The mechanism of action of 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves its inhibition of the TRPV1 receptor. This receptor is involved in pain sensation and is activated by various stimuli, including heat, acid, and capsaicin. By inhibiting this receptor, the compound can reduce the sensation of pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide have been extensively studied. The compound has been shown to be a potent inhibitor of the TRPV1 receptor, which is involved in pain sensation. This makes it a promising candidate for the development of new pain medications. The compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is its high potency as a TRPV1 receptor inhibitor. This makes it a valuable tool for studying the role of this receptor in pain sensation and other physiological processes. However, one limitation of the compound is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide. One area of interest is the development of new pain medications based on the compound's TRPV1 receptor inhibitory properties. Another potential direction is the investigation of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, further studies could be conducted to explore the compound's potential in the treatment of other medical conditions.

Synthesis Methods

The synthesis of 1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves the reaction of 3-methylpyridin-2-amine with cyclohex-2-enone in the presence of a base to form the corresponding enamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product. The yield of this synthesis method is high, and the purity of the compound can be easily achieved through standard purification techniques.

Scientific Research Applications

1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide has been the subject of numerous scientific research studies due to its potential applications in the field of medicine. One of the primary areas of research has been its use as a painkiller. The compound has been shown to be a potent inhibitor of the TRPV1 receptor, which is involved in pain sensation. This makes it a promising candidate for the development of new pain medications.

properties

IUPAC Name

1-cyclohex-2-en-1-yl-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-6-5-11-19-17(14)20-18(22)15-9-12-21(13-10-15)16-7-3-2-4-8-16/h3,5-7,11,15-16H,2,4,8-10,12-13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHMQQRWDZQMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3CCCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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